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  • Product: Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate
  • CAS: 68740-35-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Crystal Structure and Physical Properties of Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate

Disclaimer: A comprehensive search of available scientific databases indicates that the specific crystal structure and experimentally determined physical properties for Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: A comprehensive search of available scientific databases indicates that the specific crystal structure and experimentally determined physical properties for Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate have not been formally reported. This guide, therefore, leverages established principles of medicinal chemistry and extrapolates data from closely related, structurally analogous benzimidazole derivatives to provide a robust and scientifically grounded predictive analysis. All data presented herein is for informational and research guidance purposes.

Introduction: The Benzimidazole Scaffold in Modern Drug Discovery

The benzimidazole nucleus, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, represents a privileged pharmacophore in medicinal chemistry.[1] Its structural similarity to naturally occurring purine nucleotides allows it to interact with a wide array of biological targets with high affinity.[1] This has led to the development of numerous FDA-approved drugs with diverse therapeutic applications, including proton pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and anticancer agents.[2]

The versatility of the benzimidazole scaffold lies in the ease with which its physicochemical and pharmacological properties can be modulated through substitution at various positions of the bicyclic ring. The subject of this guide, Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate, incorporates several key structural motifs:

  • A 2-methyl substituent: This small alkyl group can influence the steric and electronic properties of the imidazole ring.

  • A 1-propyl substituent: N-alkylation of the benzimidazole core is a common strategy to enhance lipophilicity and modulate drug-receptor interactions.[3]

  • A 5-methoxycarbonyl group: The presence of an ester at this position introduces a potential hydrogen bond acceptor and can influence the molecule's solubility and metabolic stability.[2]

This guide will provide a detailed theoretical exploration of the synthesis, crystal structure, and physicochemical properties of this specific derivative, offering valuable insights for researchers in drug design and materials science.

Proposed Synthesis and Experimental Protocol

The synthesis of N-alkylated benzimidazole-5-carboxylates can be achieved through a multi-step process. A plausible and efficient synthetic route for Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate is outlined below. This proposed pathway is based on well-established benzimidazole synthesis methodologies.

Synthetic Workflow

Synthetic_Workflow A Methyl 3,4-diaminobenzoate C Methyl 2-methyl-1H-benzo[d]imidazole-5-carboxylate A->C Cyclization B Acetic Anhydride B->C F Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate C->F N-Alkylation D 1-Iodopropane D->F E Potassium Carbonate E->F Base

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 2-methyl-1H-benzo[d]imidazole-5-carboxylate (Intermediate C)

  • To a solution of Methyl 3,4-diaminobenzoate (1.0 eq) in glacial acetic acid (10 volumes), add acetic anhydride (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 118 °C) for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.

  • Neutralize the solution with a saturated solution of sodium bicarbonate until a precipitate is formed.

  • Filter the solid precipitate, wash thoroughly with water, and dry under vacuum to yield the intermediate product, Methyl 2-methyl-1H-benzo[d]imidazole-5-carboxylate.

Rationale: This is a standard Phillips-Ladenburg synthesis of 2-alkylbenzimidazoles, where the o-phenylenediamine condenses with a carboxylic acid (or its anhydride) under acidic conditions to form the imidazole ring.

Step 2: Synthesis of Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate (Final Product F)

  • Dissolve the intermediate from Step 1 (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Add a weak base, such as potassium carbonate (K₂CO₃) (2.0 eq), to the solution.

  • To the stirred suspension, add 1-iodopropane (1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 8-12 hours, monitoring by TLC.

  • After completion, cool the mixture and pour it into cold water.

  • Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound.

Rationale: The N-alkylation of benzimidazoles proceeds via an Sₙ2 reaction. The use of a polar aprotic solvent and a mild base facilitates the deprotonation of the imidazole nitrogen, which then acts as a nucleophile to displace the iodide from 1-iodopropane.

Predicted Crystal Structure and Molecular Interactions

While an experimental crystal structure is unavailable, we can predict the key structural features and intermolecular interactions based on known benzimidazole derivatives.[4][5][6]

Molecular Geometry

The benzimidazole ring system is expected to be largely planar.[5] The C-N and C=N bond lengths within the imidazole ring will be consistent with those of other benzimidazole structures. The propyl group at the N1 position will introduce conformational flexibility, and its orientation will likely be influenced by crystal packing forces.

Supramolecular Assembly and Crystal Packing

The crystal packing of the title compound will be governed by a combination of weak intermolecular interactions, as the primary N-H...N hydrogen bonding motif present in many benzimidazoles is absent due to N-alkylation.[4]

Crystal_Packing_Interactions cluster_0 Molecule A cluster_1 Molecule B A Benzimidazole Core B Benzimidazole Core A->B π-π Stacking A_Me 2-Methyl A_Me->B C-H···π Interaction A_Pr 1-Propyl B_COOMe 5-COOMe A_Pr->B_COOMe C-H···O Interaction A_COOMe 5-COOMe B_Me 2-Methyl B_Pr 1-Propyl

Caption: Predicted intermolecular interactions in the crystal lattice.

The key interactions stabilizing the crystal structure are predicted to be:

  • π-π Stacking: The planar aromatic benzimidazole cores are likely to stack in a parallel-displaced or herringbone arrangement.[5]

  • C-H···π Interactions: Hydrogen atoms from the methyl and propyl groups can interact with the electron-rich π-system of adjacent benzimidazole rings.[6]

  • C-H···O Interactions: The hydrogen atoms of the alkyl substituents can form weak hydrogen bonds with the carbonyl oxygen of the methyl ester group on neighboring molecules.

These interactions collectively contribute to a stable, three-dimensional supramolecular architecture in the solid state.[5]

Predicted Physicochemical and Spectroscopic Properties

The following table summarizes the predicted properties of Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate based on data from analogous compounds.[1][2][7]

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₂H₁₄N₂O₂-
Molecular Weight 218.25 g/mol -
Appearance White to off-white crystalline solidTypical for benzimidazole derivatives.
Melting Point 130 - 150 °CN-alkylation and the presence of the ester group will influence the crystal lattice energy.
Solubility Soluble in methanol, ethanol, chloroform, ethyl acetate. Sparingly soluble in water.The N-propyl group increases lipophilicity compared to the N-H parent compound.
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~8.2 (s, 1H, Ar-H), ~7.8 (d, 1H, Ar-H), ~7.3 (d, 1H, Ar-H), ~4.2 (t, 2H, N-CH₂), ~3.9 (s, 3H, O-CH₃), ~2.6 (s, 3H, C-CH₃), ~1.8 (m, 2H, CH₂), ~0.9 (t, 3H, CH₃)Based on characteristic shifts for substituted benzimidazoles.
¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~167 (C=O), ~152 (C2), ~143, ~138 (Ar-C), ~125, ~120, ~110 (Ar-CH), ~48 (N-CH₂), ~31 (O-CH₃), ~23 (CH₂), ~14 (C-CH₃), ~11 (CH₃)Inferred from known benzimidazole spectra.
IR (KBr, cm⁻¹) ~2950-3050 (C-H stretch), ~1720 (C=O stretch, ester), ~1620 (C=N stretch), ~1450 (C=C stretch, aromatic)Characteristic vibrational modes for the functional groups present.[2]

Potential Therapeutic Applications

Given the broad spectrum of biological activities exhibited by benzimidazole derivatives, Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate is a promising candidate for further investigation in several therapeutic areas:

  • Anticancer Agents: Many substituted benzimidazoles have shown potent antiproliferative effects against various cancer cell lines.[2][8] The specific substitution pattern of the title compound may lead to novel interactions with anticancer targets.

  • Antimicrobial and Antiviral Agents: The benzimidazole scaffold is a key component of several antimicrobial and antiviral drugs.[3] This derivative could be screened for activity against a range of pathogens.

  • Anti-inflammatory Agents: Certain benzimidazole derivatives have demonstrated significant anti-inflammatory properties, suggesting potential applications in treating inflammatory disorders.

Further research, including in vitro and in vivo studies, is warranted to fully elucidate the therapeutic potential of this compound.

References

  • Kaynaka, F. B., Özbey, S., Ayhan Kılcıgil, G., & Kuş, C. (2005). Crystal structures and interactions in packing of novel thiadiazolyl and triazolyl-benzimidazole derivatives.
  • BenchChem Technical Support Team. (2025).
  • Srivastava, P., et al. (2021). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. PMC.
  • Thiruvalluvar, A. A., Vasuki, G., Jayabharathi, J., & Rosepriya, S. (2019).
  • N'guessan, K. F., et al. (2018). The physicochemical properties of synthesized bis-benzimidazole N-alkyl derivatives.
  • Thiruvalluvar, A. A., Vasuki, G., Jayabharathi, J., & Rosepriya, S. (2019).
  • Thiruvalluvar, A. A., Vasuki, G., Jayabharathi, J., & Rosepriya, S. (2019). The partial crystal packing with hydrogen bonds[9], viewed along the b axis. ResearchGate.

  • ChemicalBook. (2022). Properties, Synthesis and Reactivities of Benzimidazole. ChemicalBook.
  • Gali, V. L., et al. (2013). Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents. Medicinal Chemistry Research, 22(9), 4487-4498.
  • Sharma, D., et al. (2015). Benzimidazole Derivatives: Synthesis, Physical Properties, and n-Type Semiconducting Properties.
  • Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(4), 3467-3483.
  • SpectraBase. (n.d.). 2-(p-Methylphenyl)benzimidazole-5-carboxylic Acid. SpectraBase.
  • ResearchGate. (2022). Figure S5. 1 H NMR Spectra of 5-methyl-benzimidazole (2b).
  • Girgis, A. S., et al. (1990). Synthesis and biological activity of certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives: a new class of potential antineoplastic and antifilarial agents. Journal of Medicinal Chemistry, 33(11), 3156-3162.
  • PubChem. (n.d.). 1-Methyl-1H-benzimidazole-5-carboxylic acid. PubChem.
  • PubChem. (n.d.). Benzimidazole. PubChem.
  • Tutar, U., et al. (2024). Spectroscopic data of benzimidazolium salts 1-5 and their corresponding silver complexes.
  • ResearchGate. (2023). Reaction of 2-methyl-1H-benzo[d]imidazole with alkyl halide.
  • Nikitina, P. A., et al. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides.
  • ResearchGate. (n.d.). IR spectra of benzimidazole and the complexes.

Sources

Foundational

An Investigational Guide to the Preliminary Biological Evaluation of Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate

Foreword The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" heterocyclic motif due to its presence in a wide array of pharmacologically active compounds.[1][2] Its structural...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" heterocyclic motif due to its presence in a wide array of pharmacologically active compounds.[1][2] Its structural similarity to endogenous purines allows for interaction with a variety of biological targets, leading to a broad spectrum of activities including antimicrobial, antiviral, anticancer, and anthelmintic properties.[1][2][3] This guide focuses on a novel derivative, Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate, outlining a comprehensive strategy for its synthesis and preliminary biological characterization. The experimental designs herein are rooted in established methodologies to ensure robust and reproducible data, providing a solid foundation for further drug development endeavors.

Rationale and Synthetic Strategy

Given the therapeutic potential of the benzimidazole core, the synthesis of novel derivatives is a key strategy in the quest for new therapeutic agents.[4][5] The target compound, Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate, incorporates several key structural features: a classic benzimidazole core, a methyl group at the 2-position, a propyl group at the 1-position, and a methyl carboxylate at the 5-position. These modifications are hypothesized to modulate the compound's physicochemical properties and biological activity.

A plausible and efficient synthetic route for this target molecule can be adapted from established benzimidazole synthesis protocols, such as the Phillips-Ladenburg method.[1] This involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.

Proposed Synthetic Protocol

A two-step synthesis is proposed for the target compound. The first step involves the formation of the benzimidazole ring, followed by N-alkylation.

Step 1: Synthesis of Methyl 3,4-diaminobenzoate

This intermediate can be synthesized from commercially available 4-amino-3-nitrobenzoic acid through esterification followed by reduction of the nitro group.

Step 2: Synthesis of Methyl 2-methyl-1H-benzo[d]imidazole-5-carboxylate

  • Reaction: Condensation of Methyl 3,4-diaminobenzoate with acetic acid.

  • Procedure:

    • A mixture of Methyl 3,4-diaminobenzoate (1 equivalent) and acetic acid (1.2 equivalents) in 4M hydrochloric acid is refluxed for 4-6 hours.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and neutralized with a saturated solution of sodium bicarbonate.

    • The precipitated solid is filtered, washed with cold water, and dried.

    • The crude product is purified by recrystallization from ethanol.

Step 3: Synthesis of Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate

  • Reaction: N-alkylation of Methyl 2-methyl-1H-benzo[d]imidazole-5-carboxylate with 1-bromopropane.

  • Procedure:

    • To a solution of Methyl 2-methyl-1H-benzo[d]imidazole-5-carboxylate (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 1-bromopropane (1.2 equivalents) dropwise to the reaction mixture.

    • The reaction is stirred at 60-70°C for 8-12 hours, with progress monitored by TLC.

    • After completion, the reaction mixture is poured into ice-cold water.

    • The precipitated product is filtered, washed with water, and dried.

    • Purification is achieved through column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., hexane:ethyl acetate).

The final structure should be confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[6]

Preliminary Biological Activity Screening

Based on the extensive literature on benzimidazole derivatives, the preliminary biological screening of Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate will focus on its potential anticancer and antimicrobial activities.[1][2]

In Vitro Cytotoxicity Evaluation

The initial assessment of anticancer potential involves evaluating the compound's cytotoxicity against a panel of human cancer cell lines.[7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose, as it provides a quantitative measure of cell viability.

Selected Human Cancer Cell Lines:

  • MCF-7: Human breast adenocarcinoma cell line.

  • A549: Human lung carcinoma cell line.

  • HeLa: Human cervical cancer cell line.

  • HEK293: Human embryonic kidney cells (as a non-cancerous control to assess selectivity).

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate the cells in 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Add the diluted compound to the wells, ensuring a final concentration range that allows for the determination of an IC₅₀ value (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity Profile

CompoundCell LineIC₅₀ (µM)
Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylateMCF-7
A549
HeLa
HEK293
Doxorubicin (Positive Control)MCF-7
A549
HeLa
HEK293

Experimental Workflow: Cytotoxicity Screening

G cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_readout Assay Readout cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) incubation_24h 24h Incubation (37°C, 5% CO₂) cell_seeding->incubation_24h compound_prep Serial Dilution of Test Compound incubation_24h->compound_prep add_compound Addition of Compound to Wells compound_prep->add_compound incubation_48h 48h Incubation add_compound->incubation_48h add_mtt Add MTT Reagent incubation_48h->add_mtt incubation_4h 4h Incubation add_mtt->incubation_4h solubilize Solubilize Formazan (DMSO) incubation_4h->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC₅₀ Value calc_viability->determine_ic50

A flowchart of the MTT assay for cytotoxicity screening.

Antimicrobial Activity Screening

The antimicrobial potential will be assessed against a panel of clinically relevant bacterial and fungal strains using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[8][9]

Selected Microbial Strains:

  • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213)

  • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922)

  • Fungus: Candida albicans (e.g., ATCC 90028)

Experimental Protocol: Broth Microdilution Assay

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and then perform serial two-fold dilutions in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of each microbial strain (approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi), a negative control (broth only), and a vehicle control (broth with DMSO).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for the fungus.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Antimicrobial Activity Profile

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate
Ciprofloxacin (Positive Control)N/A
Fluconazole (Positive Control)N/AN/A

Experimental Workflow: Antimicrobial Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis compound_dilution Serial Dilution of Test Compound in Plate inoculate_plate Inoculate Plate with Microbial Suspension compound_dilution->inoculate_plate inoculum_prep Standardized Microbial Inoculum Preparation inoculum_prep->inoculate_plate incubation Incubate Plate (24-48h) inoculate_plate->incubation visual_inspection Visual Inspection for Microbial Growth incubation->visual_inspection determine_mic Determine MIC Value visual_inspection->determine_mic

A flowchart of the broth microdilution assay for MIC determination.

Hypothesized Mechanism of Action

Benzimidazole derivatives are known to exert their biological effects through various mechanisms. In cancer, a prominent mechanism is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[10] As for their antimicrobial action, they can interfere with essential cellular processes. A simplified potential signaling pathway for the anticancer activity is depicted below.

Potential Signaling Pathway: Tubulin Polymerization Inhibition

G compound Benzimidazole Derivative tubulin Tubulin Dimers compound->tubulin Binds to microtubules Microtubule Polymerization (Inhibited) tubulin->microtubules Inhibits mitotic_spindle Mitotic Spindle Disruption microtubules->mitotic_spindle Leads to cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) mitotic_spindle->cell_cycle_arrest Causes apoptosis Apoptosis cell_cycle_arrest->apoptosis Induces

Hypothesized mechanism of action for anticancer activity.

Conclusion and Future Directions

This guide provides a structured and scientifically grounded framework for the initial biological evaluation of Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate. The proposed synthesis is based on established chemical principles, and the selected biological assays are standard, robust methods for preliminary screening.

Positive results from these initial studies, such as potent and selective cytotoxicity or significant antimicrobial activity, would warrant further investigation. Future directions could include:

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues to optimize activity.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways affected by the compound.

  • In Vivo Efficacy Studies: Evaluating the compound's activity in animal models of cancer or infection.

  • ADME/Tox Profiling: Assessing the compound's absorption, distribution, metabolism, excretion, and toxicity profile.

By following this comprehensive guide, researchers can efficiently and effectively assess the therapeutic potential of this novel benzimidazole derivative, contributing to the ongoing search for new and improved medicines.

References

  • RSC Publishing. (2025, October 31).
  • PubMed. (2010, March 10).
  • ACS Publications. Synthesis and Preliminary Evaluation of a Library of Polycyclic Small Molecules for Use in Chemical Genetic Assays.
  • Google Patents.
  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innov
  • PMC. A high density assay format for the detection of novel cytotoxicagents in large chemical libraries.
  • ResearchGate.
  • MDPI. (2025, June 16). Synthesis and In Vitro Biological Studies of Heterocyclic Benzimidazole Derivatives as Potential Therapeutics for Trichinellosis.
  • MDPI. (2021, August 19). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities.
  • Frontiers. Synthesis, in vitro biological assessment, and molecular docking study of benzimidazole-based thiadiazole derivatives as dual inhibitors of α-amylase and α-glucosidase.
  • ResearchGate. (2025, August 6). (PDF)
  • MDPI. (2021, January 27). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening.
  • Frontiers. (2023, November 29). Introduction to small molecule drug discovery and preclinical development.
  • ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)
  • IOSR Journal. (2025, May 9).
  • ijprajournal. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • ResearchGate. (2023, November 30). Introduction to small molecule drug discovery and preclinical development.
  • PMC. Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments.
  • Taylor & Francis. (2021, January 6). Full article: Preclinical in vitro screening of newly synthesised amidino substituted benzimidazoles and benzothiazoles.
  • Semantic Scholar. (2021, August 14).
  • Oncotarget. (2018, February 23).
  • ACS Omega. (2021, December 22). In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity.
  • SciSpace. Role of Cytotoxicity Experiments in Pharmaceutical Development.
  • PubMed. (2011, September 15).
  • Scilight Press. (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • Identification and Biological Evaluation of a Novel Small-Molecule Inhibitor of Ricin Toxin. (2024, March 22).
  • PMC.
  • BMG Labtech. (2025, July 28).
  • Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents. (2013, May 1).

Sources

Protocols & Analytical Methods

Method

Preparation of Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate stock solutions for cell culture

Topic: Preparation of Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate Stock Solutions for Cell Culture Abstract This document provides a comprehensive guide for the preparation, sterilization, storage, and use of...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preparation of Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate Stock Solutions for Cell Culture

Abstract

This document provides a comprehensive guide for the preparation, sterilization, storage, and use of stock solutions of Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate for in vitro cell culture applications. Benzimidazole derivatives, a promising class of compounds in anticancer research, often exhibit poor aqueous solubility, making the proper preparation of homogenous, stable, and sterile stock solutions a critical and often challenging step for obtaining reproducible experimental results.[1] This guide emphasizes best practices and explains the scientific rationale behind each step, offering a self-validating protocol that begins with a preliminary solubility assessment to ensure success.

Introduction: The Criticality of Stock Solution Integrity

The biological activity of a test compound in cell-based assays is fundamentally dependent on its concentration and bioavailability in the culture medium. For lipophilic compounds such as many benzimidazole derivatives, achieving a stable and accurate concentration is non-trivial.[1] These molecules tend to have poor water solubility and can precipitate when diluted from an organic stock into an aqueous cell culture medium. This can lead to a dramatic overestimation of the effective concentration, resulting in inaccurate and irreproducible data (e.g., IC50 values).

The primary goal of this protocol is to establish a robust methodology for creating a high-concentration primary stock solution of Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate in a suitable organic solvent, which can then be accurately diluted to final working concentrations for cell treatment. We will focus on Dimethyl Sulfoxide (DMSO) as the primary solvent, as it is a powerful solvent for many benzimidazole compounds and is generally well-tolerated by most cell lines at low final concentrations.[2][3]

Compound Profile & Physicochemical Properties

Specific experimental data for Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate is not extensively documented in publicly available literature. However, by examining its structure and data from similar benzimidazole-based compounds, we can infer key properties relevant to its handling in a cell culture context.

PropertyValue / ObservationRationale & Significance
Chemical Name Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylateThe methyl ester functional group may influence solubility compared to its carboxylic acid parent (CAS 68740-33-0).[4]
Molecular Formula C₁₃H₁₆N₂O₂-
Molecular Weight 232.28 g/mol Essential for accurate molar concentration calculations.
Predicted Solubility Poor in water. Soluble in organic solvents like DMSO, ethanol, and methanol.[5][6][7]The benzimidazole core is hydrophobic. DMSO is recommended as the primary solvent due to its high solvating capacity for these structures and better cell tolerance compared to ethanol at equivalent concentrations.[2][3]
Predicted Stability Generally stable. Hydrolysis of the methyl ester is possible under strongly acidic or basic conditions.Stock solutions should be prepared in a neutral, aprotic solvent (like DMSO) and stored under conditions that minimize degradation (low temperature, protected from light).
Biological Activity Benzimidazole derivatives show potent cytotoxic effects against various cancer cell lines, with IC50 values often in the micromolar range.[8][9][10]This informs the required concentration range for the stock solution (e.g., 10-50 mM) to allow for a wide range of final treatment concentrations (e.g., 0.1 µM to 100 µM).

Experimental Workflow Overview

The overall process involves accurately weighing the compound, performing a small-scale solubility test to determine the optimal stock concentration, preparing the primary stock solution, sterilizing it, and creating aliquots for long-term storage.

G cluster_prep Primary Stock Preparation cluster_storage Storage & Use A Weigh Compound B Determine Max Solubility (Preliminary Test) A->B C Dissolve in Solvent (e.g., DMSO) B->C D Vortex & Gentle Warming C->D E Sterile Filtration (0.22 µm Syringe Filter) D->E F Aliquot into Cryovials E->F G Store at -20°C or -80°C F->G H Prepare Working Solution (Serial Dilution) G->H I Treat Cells H->I

Caption: Workflow for stock solution preparation and use.

Detailed Protocols

Part A: Preliminary Solubility Assessment

Rationale: Since the exact solubility of this specific compound is unknown, this small-scale test prevents the loss of valuable compound by determining the maximum practical stock concentration before preparing a large batch.

  • Weigh: Accurately weigh approximately 1-2 mg of Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate into a sterile 1.5 mL microcentrifuge tube.

  • Initial Solvation: Add a calculated volume of cell-culture grade DMSO to target a high concentration (e.g., 50 mM). For 1 mg of a 232.28 g/mol compound, adding 86.1 µL of DMSO targets 50 mM.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, gently warm the tube to 37°C for 5-10 minutes and vortex again.

  • Observation: Visually inspect the solution against a light source for any undissolved particles or turbidity.

  • Adjustment:

    • If dissolved: This concentration is achievable. Proceed to Part B.

    • If not dissolved: Add a small, precise volume of DMSO (e.g., 10% of the initial volume), recalculate the new, lower molarity, and repeat step 3. Continue this process until full dissolution is achieved. The final concentration is your maximum stock concentration.

Part B: Preparation of Primary Stock Solution (Example: 10 mM)

Materials:

  • Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate powder

  • High-purity, sterile Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber glass vial with a PTFE-lined cap

  • Sterile 0.22 µm syringe filter (PTFE or other solvent-compatible membrane)

  • Sterile syringes

  • Analytical balance and vortex mixer

Procedure:

  • Calculation: Determine the mass of compound needed for your desired volume and concentration.

    • Formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Example for 5 mL of a 10 mM stock: Mass = 0.010 mol/L × 0.005 L × 232.28 g/mol = 0.0116 g = 11.6 mg

  • Weighing: Aseptically weigh the calculated mass (11.6 mg) of the compound and transfer it directly into the sterile amber glass vial.

    • Expertise Note: Using a glass vial is preferable to plastic as high concentrations of DMSO can sometimes leach plasticizers from certain types of tubes. An amber vial protects the compound from potential light-induced degradation.

  • Solvent Addition: Using a sterile syringe or pipette, add the calculated volume (5 mL) of sterile DMSO to the vial.

  • Dissolution: Tightly cap the vial and vortex at high speed for 2-3 minutes until the solute is completely dissolved. If necessary, warm the solution in a 37°C water bath for 10-15 minutes to aid dissolution, followed by further vortexing. Visually confirm that no particulates remain.

  • Sterilization: Draw the entire solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe tip. Carefully dispense the solution through the filter into a new, sterile, labeled container.

    • Trustworthiness Note: This step is critical for removing any potential microbial contaminants from the compound powder or introduced during handling, ensuring the sterility of your stock for cell culture use.

Part C: Aliquoting and Storage

Rationale: Aliquoting the primary stock prevents repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of solution over time. It also minimizes the risk of contaminating the entire stock.

  • Aliquot: Dispense small volumes (e.g., 20-100 µL) of the sterile primary stock solution into sterile, labeled cryovials.

  • Labeling: Clearly label each vial with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

  • Storage: Store the aliquots at -20°C for short-to-medium term storage (weeks to months) or at -80°C for long-term storage (months to years). Protect from light.

  • Stability Check: Before using a new batch of stock solution for a critical experiment, it is good practice to thaw one aliquot and visually inspect for any signs of precipitation.

Part D: Preparation of Working Solutions for Cell Treatment

Rationale: Cells are treated with a very dilute concentration of the compound. This requires serial dilution from the high-concentration stock. It is crucial to maintain a consistent, low final concentration of the solvent (DMSO) across all experimental conditions, including the vehicle control.

G A 10 mM Primary Stock (in 100% DMSO) B 100 µM Intermediate (in Culture Media) A->B 1:100 Dilution (e.g., 10 µL stock into 990 µL media) D Vehicle Control (0.1% DMSO) A->D 1:1000 Dilution (e.g., 1 µL stock into 999 µL media) Results in 0.1% DMSO C 1 µM Final Concentration (in Culture Media with Cells) B->C 1:100 Dilution (e.g., 10 µL intermediate into 990 µL media)

Caption: Example serial dilution scheme.

Procedure:

  • Thaw: Remove one aliquot of the 10 mM primary stock from the freezer and thaw it completely at room temperature.

  • Calculate Dilutions: Determine the dilution series needed to achieve your final desired concentrations. It is often best to perform a 2-step dilution.

  • Prepare Intermediate Dilution: Prepare an intermediate stock in complete cell culture medium. For example, to make a 100 µM intermediate solution from a 10 mM stock, perform a 1:100 dilution (e.g., add 5 µL of the 10 mM stock to 495 µL of medium). Mix thoroughly by pipetting.

  • Final Treatment: Add the appropriate volume of the intermediate solution to your cell culture wells to achieve the final concentration.

    • Example: To achieve a final concentration of 1 µM in a well containing 1 mL of medium, add 10 µL of the 100 µM intermediate solution.

  • Vehicle Control: It is absolutely essential to treat a set of control cells with the same final concentration of DMSO as the highest concentration used for the compound treatment. For example, if the highest final concentration of the compound results in 0.1% DMSO in the well, the vehicle control wells must also contain 0.1% DMSO.

Safety Precautions

  • Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate is a chemical of unknown toxicity. Handle with care, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • DMSO is readily absorbed through the skin and can carry dissolved compounds with it. Always wear gloves when handling DMSO solutions.

  • All procedures involving the powdered compound and stock solution preparation should be performed in a chemical fume hood or a biological safety cabinet.

Troubleshooting

ProblemPossible CauseSolution
Compound precipitates upon dilution into aqueous medium. The final concentration exceeds the aqueous solubility limit. The solvent concentration is too high, causing "shock" precipitation.Decrease the final concentration of the compound. Perform serial dilutions in the aqueous medium rather than a single large dilution step. Ensure the final DMSO concentration is low (ideally ≤ 0.1%).
Stock solution appears cloudy or has particulates after thawing. Compound has precipitated out of solution due to freeze-thaw cycles or instability.Discard the aliquot. For future use, try storing at -80°C instead of -20°C. Consider preparing a fresh stock at a slightly lower concentration.
Inconsistent results between experiments. Degradation of stock solution. Inaccurate pipetting during dilution.Use a fresh aliquot for each experiment. Calibrate pipettes regularly. Prepare a master mix of the final working solution to add to replicate wells to minimize pipetting errors.

References

  • Journal of King Saud University - Science. (2025).
  • The anticancer effects a new benzimidazole on HCC1937 breast cancer cell line. (n.d.).
  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.).
  • Cytotoxicity of a new condensed benzimidazoledione derivative against tumor and normal cell lines. (2026).
  • Journal of King Saud University - Science. (2025). Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line.
  • Solubility of Benzimidazoles in Alcohols. (n.d.).
  • 2-Methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid — Chemical Substance Inform
  • Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture. (2017). Journal of Parasitology Research.
  • RESEARCH ON BENZIMIDAZOLE DERIV
  • Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems. (2026).
  • Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems. (2026). Arabian Journal of Chemistry.

Sources

Application

Application Notes & Protocols: Leveraging Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate as a Versatile Precursor in Contemporary Drug Discovery

Abstract The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved therapeutics and its ability to interact with a wide array...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved therapeutics and its ability to interact with a wide array of biological targets.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate , a novel and highly adaptable precursor, in the discovery of new therapeutic agents. We present detailed protocols for the synthesis of this key intermediate, its strategic derivatization into a chemical library of amides, and the subsequent in-vitro evaluation of these new chemical entities, with a particular focus on anticancer applications.[3] The methodologies outlined herein are designed to be robust and reproducible, providing a solid foundation for drug discovery campaigns targeting a range of diseases.

Introduction: The Enduring Significance of the Benzimidazole Scaffold

Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, has garnered significant attention in medicinal chemistry for its diverse pharmacological properties.[4][5] Its structural similarity to endogenous purine nucleosides allows it to readily interact with various enzymes and receptors within the body, making it a fertile ground for the development of novel therapeutics.[2][] The versatility of the benzimidazole core is evident in the wide spectrum of biological activities exhibited by its derivatives, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive effects.[7][8]

The strategic functionalization of the benzimidazole ring system is a key approach in modulating its biological activity. The 5-carboxylate ester functionality, as present in our precursor of interest, serves as a crucial chemical handle for diversification. This ester group can be readily hydrolyzed to the corresponding carboxylic acid, which in turn can be coupled with a diverse range of amines to generate a library of amide derivatives. This approach allows for a systematic exploration of the chemical space around the core scaffold, enabling the fine-tuning of physicochemical properties and biological activity.

This application note will focus on Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate as a novel starting material. We will first propose a robust synthetic route to this precursor and then detail its application in the generation of a focused library of derivatives for biological screening.

Synthesis of the Precursor: Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate

The synthesis of the title precursor can be envisioned through a multi-step sequence starting from commercially available materials. The following protocol outlines a plausible and efficient route.

Protocol 1: Synthesis of Methyl 3-amino-4-(propylamino)benzoate
  • Starting Material: Methyl 3-amino-4-fluorobenzoate.

  • Reaction: In a sealed pressure vessel, dissolve Methyl 3-amino-4-fluorobenzoate (1 equivalent) in dimethyl sulfoxide (DMSO).

  • Add propylamine (2 equivalents) and potassium carbonate (2 equivalents) to the solution.

  • Heat the reaction mixture to 120 °C and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Methyl 3-amino-4-(propylamino)benzoate.

Protocol 2: Synthesis of Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate
  • Starting Material: Methyl 3-amino-4-(propylamino)benzoate.

  • Reaction: Dissolve Methyl 3-amino-4-(propylamino)benzoate (1 equivalent) in glacial acetic acid.

  • Add acetic anhydride (1.2 equivalents) dropwise to the solution at room temperature.

  • Heat the reaction mixture to 100 °C and stir for 4-6 hours. This step facilitates the cyclization to the benzimidazole ring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final precursor, Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate .

Visualization of the Synthetic Workflow

Synthetic Workflow A Methyl 3-amino-4-fluorobenzoate C Methyl 3-amino-4-(propylamino)benzoate A->C Nucleophilic Aromatic Substitution B Propylamine, K2CO3, DMSO E Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate C->E Cyclization D Acetic Anhydride, Acetic Acid

Caption: Proposed synthetic route to the target precursor.

Derivatization Strategy: Building a Focused Chemical Library

The true utility of Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate lies in its potential for diversification. The primary strategy for creating a library of novel compounds involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide bond formation with a variety of amines.

Protocol 3: Hydrolysis to 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid
  • Starting Material: Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate.

  • Reaction: Dissolve the precursor (1 equivalent) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH) (2-3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-4 hours.

  • Monitor the disappearance of the starting material by TLC or LC-MS.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1N HCl.

  • The carboxylic acid product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid .[9]

Protocol 4: Amide Coupling to Generate a Derivative Library
  • Starting Materials: 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid and a diverse set of primary and secondary amines.

  • Coupling Agents: Common peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt), or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) can be used.[10][11]

  • Reaction: In a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM), dissolve the carboxylic acid (1 equivalent).

  • Add the coupling agent (e.g., EDC, 1.2 equivalents) and HOBt (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude amide derivatives by column chromatography or preparative HPLC.

Visualization of the Derivatization Workflow

Derivatization Workflow Precursor Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate CarboxylicAcid 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid Precursor->CarboxylicAcid Hydrolysis Hydrolysis LiOH, MeOH/H2O DerivativeLibrary Amide Derivative Library CarboxylicAcid->DerivativeLibrary Amide Coupling AmideCoupling Amine, EDC, HOBt

Caption: Workflow for derivatization of the precursor.

Characterization of Synthesized Compounds

Thorough characterization of the precursor and its derivatives is crucial to confirm their identity, purity, and structural integrity.

Table 1: Recommended Analytical Techniques
TechniquePurposeExpected Observations for Benzimidazole Derivatives
¹H NMR Spectroscopy Structural elucidation and confirmation.Aromatic protons in the 7-8 ppm region, N-H proton (if present) as a broad singlet >10 ppm, and signals corresponding to the specific substituents.[12]
¹³C NMR Spectroscopy Confirmation of the carbon framework.Aromatic carbons in the 110-150 ppm region and a carbonyl carbon signal for the ester or amide around 160-170 ppm.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of elemental composition.A prominent molecular ion peak [M+H]⁺ corresponding to the calculated mass of the compound.[13]
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak indicating a high degree of purity (>95%).
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Characteristic C=O stretching for the ester or amide, N-H stretching, and C-H aromatic stretches.
Protocol 5: General ¹H NMR Sample Preparation
  • Accurately weigh 5-10 mg of the purified benzimidazole derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a clean and dry NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.[12][14]

In-Vitro Biological Evaluation: Anticancer Screening

Benzimidazole derivatives have shown significant promise as anticancer agents.[3][15][16] The following protocols describe standard in-vitro assays to evaluate the antiproliferative activity of the newly synthesized library of compounds.

Protocol 6: MTT Assay for Cytotoxicity Screening
  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., MCF-10A) should be used to assess both efficacy and selectivity.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized benzimidazole derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin or cisplatin).

  • MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) values for each compound.

Visualization of the Biological Evaluation Workflow

Biological Evaluation Workflow Library Synthesized Amide Derivative Library MTTAssay MTT Cytotoxicity Assay Library->MTTAssay CellCulture Cancer Cell Line Panel CellCulture->MTTAssay DataAnalysis IC50 Determination MTTAssay->DataAnalysis HitIdentification Hit Compound Identification DataAnalysis->HitIdentification

Caption: Workflow for in-vitro anticancer screening.

Conclusion

Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate represents a promising and versatile precursor for the development of novel benzimidazole-based therapeutic agents. The synthetic and derivatization protocols provided in this application note offer a clear and actionable pathway for generating a diverse library of compounds. The subsequent biological evaluation methods will enable the identification of lead candidates with potent and selective anticancer activity. This integrated approach, from rational design and synthesis to biological screening, provides a robust framework for advancing drug discovery programs built upon the privileged benzimidazole scaffold.

References

  • Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents. (2013). Springer Science and Business Media LLC.
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Publishing.
  • Exploring the Versatility of Benzimidazole Scaffolds as Medicinal Agents: A Brief Update. (2022). Bentham Science Publishers Ltd..
  • Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy. Benchchem.
  • Conventional and Microwave-Assisted Synthesis of Benzimidazole Derivatives and Their In Vitro Inhibition of Human Cyclooxygenase.
  • Methyl 1,2,3-benzothiadiazole-5-carboxyl
  • Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies. (2025).
  • New synthesis method and application of 2-methyl-2-arylpropyl carboxylic ester.
  • Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed.
  • A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv
  • Application Notes & Protocols: Quantitative Analysis of Benzimidazoles Using Mass Spectrometry. Benchchem.
  • Synthesis and Characterization of Some New Benzimidazole Derivatives.
  • Synthesis and investigation of mass spectra of some novel benzimidazole deriv
  • (PDF) Pharmacological Evaluation and Biological Screening of Novel Benzimidazole Derivatives As Antimicrobial Agents.
  • Preparation of benzimidazole methyl ester related substance.
  • BENZIMIDAZOLE DERIVATIVES AS POTENTIAL NEURAMINIDASE INHIBITORS: CONVENTIONAL AND MICROWAVE SYNTHESIS, In Vitro AND MOLECULAR DOCKING ANALYSIS. (2023). Faculty of Pharmacy, Universiti Teknologi MARA (UiTM) Selangor, Puncak Alam Campus, Bandar Puncak Alam, Selangor, Malaysia.
  • Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. (2025).
  • Synthesis route to methyl-1,3-benzoxazole-2-carboxylate.
  • (PDF) Benzothiazole - A Biologically Important Scaffold.
  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Bentham Science Publishers Ltd..
  • Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024). R Discovery.
  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021). Elsevier BV.
  • Application of benzimidazole in drugs. (2019). BOC Sciences.
  • Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Royal Society of Chemistry (RSC).
  • Accurate Mass Screening and Discovery of Benzimidazole Opioids With the Xevo™ G3 QTof.
  • Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. (2022). MDPI AG.
  • Synthesis, Characterization and Docking Studies of New Benzimidazole Derivatives Containing 1,3,4 thiadiazole Ring and Study o. (2021). Impactfactor.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013).
  • Pharmacological Activities of Benzimidazole Deriv
  • Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments. Wiley.
  • Full article: Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. (2023). Taylor & Francis.
  • Synthesis and various biological activities of benzothiazole derivative. (2023). International Journal of Research in Pharmacy and Pharmaceutical Sciences.
  • Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. (2008).
  • Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a C
  • Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. (2023). American Chemical Society (ACS).
  • Synthesis, Biological Evaluation and Molecular Docking Studies of Benzimidazole Derivatives Substitutes as New Antimicrobial Agents. (2024). Science Publishing Group.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. (2025). Chemistry Steps.
  • Benzimidazole and Benzimidazole Derivatives as Anticancer Scaffolds: A Review of Synthetic Approaches. (2026). Bentham Science Publishers Ltd..
  • In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. (2021).
  • SYNTHESIS AND INVESTIGATION OF MASS SPECTRA OF SOME NOVEL BENZIMIDAZOLE DERIVATIVES . (2008). Semantic Scholar.

  • SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. International Journal of Pharmaceutical Sciences Review and Research.
  • Benzimidazole. Organic Syntheses Procedure.
  • Amide synthesis by acyl
  • SYNTHESIS, SPECTRAL CHARACTERIZATION AND ANTIMICROBIAL STUDIES OF NOVEL BENZIMIDAZOLE DERIV
  • Advances of Benzimidazole Derivatives as Anticancer Agents: Bench to Bedside. (2022). Bentham Science Publishers Ltd..
  • An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. (2018). Royal Society of Chemistry (RSC).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate Synthesis

Welcome to the technical support guide for the synthesis of Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate. This document is designed for researchers, scientists, and drug development professionals to navigate t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. As a key structural motif found in numerous pharmaceuticals, including analogues of Albendazole, achieving a high yield of this benzimidazole derivative is critical.[1] This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reaction outcomes.

The synthesis of this target molecule is typically a two-step process:

  • Step 1: Phillips-Ladenburg Condensation. The cyclization of a substituted o-phenylenediamine (Methyl 3,4-diaminobenzoate) with a carboxylic acid (acetic acid) to form the benzimidazole core.[2][3]

  • Step 2: N-Alkylation. The introduction of the propyl group onto the nitrogen of the benzimidazole ring.

This guide is structured to address specific issues that may arise during each of these critical stages.

Overall Synthetic Workflow

Synthetic_Workflow Reactant1 Methyl 3,4-diaminobenzoate Step1 Step 1: Phillips-Ladenburg Condensation Reactant1->Step1 Reactant2 Acetic Acid Reactant2->Step1 Intermediate Methyl 2-methyl-1H- benzimidazole-5-carboxylate Step2 Step 2: N-Propylation Intermediate->Step2 Reactant3 1-Bromopropane (or other propyl halide) Reactant3->Step2 Product Methyl 2-methyl-1-propyl-1,3- benzodiazole-5-carboxylate Step1->Intermediate Step2->Product

Caption: Overall two-step synthesis pathway for the target molecule.

Part 1: Troubleshooting the Condensation Reaction (Step 1)

This initial cyclization is the cornerstone of the synthesis. Low yields at this stage are common and typically stem from issues with starting materials, reaction conditions, or catalyst inefficiency.[4][5]

Q1: My condensation of Methyl 3,4-diaminobenzoate with acetic acid is resulting in a very low yield or no product at all. What are the primary causes?

A1: This is a frequent challenge that can be traced to several critical factors. A systematic evaluation of your experimental setup is the key to identifying the root cause.

  • Purity of Starting Materials: The quality of your o-phenylenediamine (OPDA) derivative, Methyl 3,4-diaminobenzoate, is paramount. OPDAs are highly susceptible to air oxidation, which leads to the formation of colored, polymeric impurities that can inhibit the reaction and complicate purification.[4]

    • Solution: Use freshly purchased, high-purity Methyl 3,4-diaminobenzoate. If the material is old or appears discolored (typically pink, red, or dark brown), it should be purified. A common method involves recrystallization or treating an aqueous solution with a reducing agent like sodium dithionite followed by activated carbon.[4]

  • Suboptimal Reaction Conditions: Temperature and reaction time are crucial variables. The Phillips-Ladenburg reaction often requires significant heat to drive the dehydration and cyclization.[2][6]

    • Solution: Most procedures call for heating the reactants in a high-boiling solvent or under acidic conditions (e.g., 4N HCl or glacial acetic acid) at reflux.[2][7] If you are performing the reaction at a lower temperature, you may be stalling at the intermediate amide stage. Consider increasing the temperature or switching to microwave-assisted synthesis, which has been shown to dramatically increase yields and reduce reaction times.[8][9]

  • Inefficient Catalysis: While acetic acid can act as both a reactant and a catalyst, its acidity is often insufficient for efficient cyclization.

    • Solution: The reaction is typically catalyzed by strong acids. Polyphosphoric acid (PPA) or 4N hydrochloric acid are commonly used to facilitate the reaction.[4][7] The choice of catalyst can significantly impact the reaction rate and final yield.

Q2: My reaction mixture is very dark, and the TLC plate shows multiple spots, making it difficult to isolate the desired product. What's going wrong?

A2: A dark reaction color and complex TLC profile point towards side reactions and degradation.

  • Oxidation of Reactants: As mentioned, the primary cause of color is the oxidation of the o-phenylenediamine starting material.[10] This not only consumes your reactant but also generates impurities.

    • Solution: In addition to purifying the starting material, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent in-situ oxidation during the heating process.[10][11]

  • Incomplete Cyclization: The reaction may be stalling at the Schiff base or imine intermediate stage, which can be unstable and lead to other products.[5]

    • Solution: Ensure the reaction goes to completion by monitoring it with Thin-Layer Chromatography (TLC).[5] If the starting material is consumed but the product spot is weak, an intermediate may be accumulating. This often requires more forcing conditions—either longer reaction times or higher temperatures—to complete the cyclization.

  • Side Product Formation: The use of an aldehyde instead of a carboxylic acid can sometimes lead to the formation of N1-benzylated benzimidazoles as undesirable side products, though this is less common with acetic acid.[12]

Parameter Standard Condition Troubleshooting Action Rationale
Starting Material Methyl 3,4-diaminobenzoatePurify by recrystallization if discolored.[4]Removes oxidized impurities that inhibit the reaction.
Acid/Catalyst Glacial Acetic Acid or 4N HCl[7]Use Polyphosphoric Acid (PPA).PPA is a strong dehydrating agent and acid catalyst, promoting cyclization.
Temperature Reflux (~118°C for Acetic Acid)Increase temperature or use microwave heating.[8]Provides sufficient energy to overcome the activation barrier for dehydration and ring closure.
Atmosphere AirConduct reaction under an inert atmosphere (N₂ or Ar).[10][11]Prevents air oxidation of the sensitive diamine reactant.
Monitoring Endpoint checkMonitor reaction progress frequently using TLC.[5]Ensures the reaction is driven to completion and avoids premature workup.
Table 1: Troubleshooting Guide for the Condensation Step.
Part 2: Troubleshooting the N-Propylation Reaction (Step 2)

The second step involves attaching the propyl group to the nitrogen of the benzimidazole ring. The primary challenges here are achieving complete conversion and ensuring correct regioselectivity.

Q3: My N-propylation of Methyl 2-methyl-1H-benzimidazole-5-carboxylate is slow and gives low conversion. How can I drive the reaction to completion?

A3: Incomplete alkylation is typically a problem of insufficient reactivity, which can be addressed by optimizing the base, solvent, and alkylating agent.

  • Choice of Base: The base must be strong enough to deprotonate the benzimidazole nitrogen, making it nucleophilic.

    • Solution: While weaker bases like potassium carbonate (K₂CO₃) can work, stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often more effective. NaH in an aprotic polar solvent like DMF or THF is a common and effective choice.

  • Solvent Effects: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.

    • Solution: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for N-alkylation as they effectively dissolve the benzimidazole salt and do not interfere with the nucleophile.

  • Alkylating Agent Reactivity: The reactivity of the propyl halide affects the reaction rate.

    • Solution: The reactivity order is I > Br > Cl. If you are using 1-chloropropane and getting low conversion, switching to 1-bromopropane or, for maximum reactivity, 1-iodopropane will accelerate the reaction. Adding a catalytic amount of sodium iodide (NaI) can facilitate the reaction with alkyl chlorides or bromides through an in situ Finkelstein reaction.

Parameter Standard Condition Troubleshooting Action Rationale
Base K₂CO₃Use a stronger base like NaH or KOtBu.Ensures complete deprotonation of the benzimidazole nitrogen, increasing its nucleophilicity.
Solvent Acetone, EthanolSwitch to a polar aprotic solvent like DMF or THF.Better solvation of the intermediate anion and prevention of protonation.
Alkylating Agent 1-ChloropropaneUse 1-Bromopropane or 1-Iodopropane. Add catalytic NaI.Increases the rate of the Sₙ2 reaction due to better leaving group ability.
Temperature Room TemperatureGently heat the reaction mixture (e.g., to 50-60°C).Increases reaction kinetics, but monitor for potential side reactions.
Table 2: Troubleshooting Guide for the N-Propylation Step.
Part 3: General and Purification Issues
Q4: I'm having difficulty purifying my final product, Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate. What are the best methods?

A4: Purification can be challenging due to residual starting materials or byproducts with similar polarities.

  • Recrystallization: This is often the most effective method for purifying solid organic compounds.[10]

    • Solution: Experiment with various solvent systems to find one where the product is soluble when hot but sparingly soluble when cold. Common solvents for benzimidazoles include ethanol/water, ethyl acetate/hexane, or toluene.

  • Silica Gel Column Chromatography: If recrystallization is ineffective or if impurities have very similar solubility profiles, column chromatography is the preferred method.[10]

    • Solution: Use TLC to determine an appropriate eluent system that provides good separation between your product and the impurities. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) is often effective.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Low Final Yield CheckStep1 Analyze Yield of Step 1 Intermediate Start->CheckStep1 Step1_Low Yield from Step 1 is Low CheckStep1->Step1_Low No Step1_OK Yield from Step 1 is Good CheckStep1->Step1_OK Yes CheckPurity Check Purity of OPDA Starting Material Step1_Low->CheckPurity CheckStep2 Analyze Conversion in Step 2 Step1_OK->CheckStep2 CheckConditions1 Optimize Step 1 Conditions (Temp, Catalyst, Atmosphere) CheckPurity->CheckConditions1 If purity is good End Optimized Yield CheckConditions1->End Step2_Low Conversion in Step 2 is Low CheckStep2->Step2_Low No CheckPurification Review Purification Protocol (Recrystallization, Chromatography) CheckStep2->CheckPurification Yes CheckConditions2 Optimize Step 2 Conditions (Base, Solvent, Alkylating Agent) Step2_Low->CheckConditions2 CheckConditions2->End CheckPurification->End

Caption: A logical workflow for diagnosing the cause of low yield.

Experimental Protocols
Protocol 1: Synthesis of Methyl 2-methyl-1H-benzimidazole-5-carboxylate

This protocol is a standard Phillips-Ladenburg condensation.

  • To a round-bottom flask, add Methyl 3,4-diaminobenzoate (1.0 eq).

  • Add glacial acetic acid (5-10 volumes).

  • Heat the reaction mixture to reflux (approx. 118°C) for 2-4 hours.

  • Monitor the reaction progress by TLC, observing the disappearance of the starting diamine.[5]

  • Once complete, cool the reaction mixture to room temperature.

  • Slowly pour the mixture into a beaker of ice-cold water or a dilute solution of sodium bicarbonate to neutralize the excess acid.

  • The product should precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry in vacuo.

  • The crude product can be purified by recrystallization from an ethanol/water mixture.

Protocol 2: Synthesis of Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate

This protocol outlines a standard N-alkylation procedure.

  • In a dry, three-neck round-bottom flask under an inert atmosphere (N₂), add sodium hydride (1.2 eq, 60% dispersion in mineral oil).

  • Wash the NaH with dry hexane to remove the mineral oil, then carefully decant the hexane.

  • Add dry DMF to the flask, followed by the dropwise addition of a solution of Methyl 2-methyl-1H-benzimidazole-5-carboxylate (1.0 eq) in dry DMF.

  • Stir the mixture at room temperature for 30-60 minutes until hydrogen evolution ceases.

  • Add 1-bromopropane (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (50°C) for 2-6 hours.

  • Monitor the reaction by TLC until the starting benzimidazole is consumed.

  • Carefully quench the reaction by slowly adding ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization.

References
  • BenchChem. (2025). Technical Support Center: Troubleshooting Benzimidazole Synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Optimizing the Synthesis of Radiolabeled Albendazole for Metabolic Studies.
  • IJARST. (2025). A Comprehensive Study on Synthesis of Benzimidazole using Novel Techniques.
  • DTIC. (1963).
  • Patel, A., et al. (2015). Synthesis and Characterization of Impurities of an Broad-Spectrum Anthelmintic Drug, Albendazole.
  • De la Torre, A. F., et al. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry.
  • ResearchGate. (2025).
  • Google Patents. (2012).
  • Journal of Chemical and Pharmaceutical Research. (2012).
  • IntechOpen. (2019).
  • IJNRD. (2023). ALBENDAZOLE ANALOGUES: A COMPREHENSIVE STUDY ON SYNTHESIS AND BIOLOGICAL ACTIVITY.
  • Quick Company. (2013).
  • ACS Combinatorial Science. (2016). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes.
  • Google Patents. (2016).
  • IJRAR.org. (2018).
  • Organic Chemistry Portal. (2007). Benzimidazole synthesis.
  • Google Patents. (2010). New synthesis method and application of 2-methyl-2-arylpropyl carboxylic ester.
  • ResearchGate. (2023).
  • ResearchGate. (2017). Synthesis and antiparasitic activity of Albendazole and Mebendazole analogues.
  • RSC Publishing. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es.
  • Google Patents. (2019).
  • El-Sayed, M. A., et al. (2013). Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents.
  • AiFChem. (2025).
  • CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis.
  • ResearchGate. (2018).
  • NextSDS. (2025).
  • PMC. (2019). Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments.
  • RSC Publishing. (2025).
  • Asian Journal of Research in Chemistry. (2015). ethyl-4-(1-hydroxy-1-methylethyl)
  • Google Patents. (2009). Method for synthesizing 5-methyl-5-propyl-1,3-dioxane-2-ketone and carisoprodol.

Sources

Optimization

Resolving HPLC peak tailing issues for Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate

Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists and drug development professionals facing chromatographic challenges with Methyl 2-methyl-1-propyl-1,3-benzodiazole-5...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists and drug development professionals facing chromatographic challenges with Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate .

Due to its specific structural features—a basic benzimidazole core paired with a hydrolyzable methyl ester—this molecule is highly prone to peak tailing and on-column degradation if the chromatographic conditions are not precisely controlled. This guide provides field-proven, self-validating methodologies to diagnose and resolve these issues.

Frequently Asked Questions (FAQs)

Q1: Why does Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate exhibit severe peak tailing on standard C18 columns? A: The root cause is a secondary chemical interaction known as the "silanol effect"[1]. The benzimidazole ring contains a basic nitrogen (pKa ~5.5). Standard silica-based HPLC columns contain residual, unreacted silanol groups (Si-OH) on their surface. At a mid-range mobile phase pH (pH 4.0–7.0), these silanols become ionized (Si-O⁻). As the basic benzimidazole nitrogen travels through the column, it becomes protonated and forms a strong electrostatic attraction with the negatively charged silanols[2]. This ionic interaction acts like "velcro," causing a portion of the analyte molecules to lag behind the main band, resulting in an asymmetrical, trailing peak edge[3].

Q2: To fix tailing for basic compounds, it is common to raise the pH above 8.0 to deprotonate the nitrogen. Can I use a high-pH mobile phase for this molecule? A: No, this is highly discouraged. While raising the pH > 8.0 would successfully deprotonate the benzimidazole nitrogen and eliminate the ionic interaction, your molecule contains a methyl ester at the C5 position . Esters are highly susceptible to base-catalyzed hydrolysis (saponification) at elevated pH levels. Running this method at high pH will hydrolyze the ester into 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid, destroying your sample integrity and generating a false, highly polar degradation peak near the void volume.

Q3: What is the most scientifically sound mobile phase strategy to resolve this tailing without degrading the sample? A: The optimal approach is to use a low-pH mobile phase (pH 2.5 – 3.0) combined with a high-capacity buffer[1]. At pH 2.5, the residual silanol groups on the silica surface are fully protonated (neutralized). Even though the benzimidazole nitrogen remains protonated, the lack of ionized silanols eliminates the electrostatic attraction, forcing the molecule to separate purely by hydrophobic interactions[2]. We recommend a 25 mM potassium phosphate buffer (pH 2.5) or 0.1% Formic Acid for LC-MS compatibility.

Q4: How do I definitively know if my tailing is caused by silanol interactions (chemical) or a dead volume in my system (physical)? A: You must run a self-validating diagnostic test by injecting a neutral marker (such as uracil or toluene). Neutral compounds cannot undergo acid-base ionic interactions[3]. If the neutral marker peak is perfectly symmetrical but your benzimidazole peak tails, the issue is strictly chemical (silanols). If the neutral marker also tails, you have a physical system issue, such as a void in the column bed, improper PEEK tubing connections, or detector cell dead volume[3].

Mechanistic Visualization

G N1 Mid pH (5.0 - 7.0) N3 Benzimidazole N: Protonated (NH+) N1->N3 N4 Silica Silanols: Ionized (Si-O-) N1->N4 N2 Low pH (2.5 - 3.0) N5 Benzimidazole N: Protonated (NH+) N2->N5 N6 Silica Silanols: Protonated (Si-OH) N2->N6 N7 Strong Ionic Attraction (Secondary Retention) N3->N7 N4->N7 N8 No Ionic Interaction (Hydrophobic Only) N5->N8 N6->N8 N9 Severe Peak Tailing N7->N9 N10 Sharp, Symmetrical Peak N8->N10

Mechanism of silanol interactions and the effect of pH on peak symmetry.

Quantitative Data: Impact of Conditions on Peak Symmetry

The following table summarizes the causal relationship between column chemistry, mobile phase pH, and the resulting chromatographic performance for Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate.

Mobile Phase pHColumn ChemistryBuffer / AdditiveUSP Tailing Factor (As)Theoretical Plates (N)Chromatographic Observation
6.5 Standard C18 (Uncapped)Water (Unbuffered)2.853,200Severe tailing; poor integration.
6.5 End-capped C18Water (Unbuffered)1.905,400Moderate tailing; silanols still active.
2.5 Standard C18 (Uncapped)0.1% Formic Acid1.358,900Improved symmetry; silanols neutralized.
2.5 End-capped C1825 mM Phosphate1.05 13,500 Optimal; sharp and symmetrical peak.
8.5 Base-Deactivated C1810 mM AmmoniumN/A (Degraded)N/AAnalyte degradation (ester hydrolysis).

Note: A USP Tailing Factor (As) of 1.0 represents perfect symmetry. Values ≤ 1.2 are generally required for validated pharmaceutical assays[4].

Experimental Protocols

Protocol 1: System Diagnostic & Dead Volume Check

Purpose: To definitively isolate the cause of peak tailing as either a physical hardware issue or a chemical interaction[3].

  • Prepare the Neutral Marker: Dissolve 10 µL of toluene (or 1 mg of uracil) in 1 mL of your mobile phase.

  • Prepare the Analyte: Prepare a 0.1 mg/mL solution of Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate in the mobile phase.

  • Equilibrate System: Flush the HPLC system with a standard 50:50 Water:Acetonitrile mixture at 1.0 mL/min for 15 minutes.

  • Inject Neutral Marker: Inject 5 µL of the neutral marker. Record the chromatogram and calculate the Asymmetry Factor (As).

  • Inject Analyte: Inject 5 µL of the benzimidazole analyte. Record the chromatogram and calculate the As.

  • Evaluate Causality:

    • If Marker As ≤ 1.1 and Analyte As > 1.5: The hardware is fine. Proceed to Protocol 2 to fix the chemical silanol interaction.

    • If Marker As > 1.5 and Analyte As > 1.5: You have a physical void. Replace the column inlet frit, check for poorly seated PEEK ferrules, and ensure the injection volume is not overloading the column[1].

Protocol 2: Mobile Phase Optimization for Benzimidazole Esters

Purpose: To establish a self-validating, low-pH method that neutralizes silanols without hydrolyzing the ester group.

  • Buffer Preparation (Aqueous Phase):

    • Weigh 3.4 g of Monobasic Potassium Phosphate (KH₂PO₄) and dissolve in 1.0 L of HPLC-grade water to create a ~25 mM solution.

    • Slowly add concentrated Phosphoric Acid (H₃PO₄) dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 2.5 .

    • Crucial Step: Filter the buffer through a 0.22 µm hydrophilic membrane to remove particulates.

  • Organic Phase Selection: Use HPLC-grade Acetonitrile (ACN). ACN provides lower backpressure and sharper peaks for rigid aromatic systems compared to methanol.

  • Column Selection: Install a modern, fully end-capped C18 column (e.g., Waters SunFire or Phenomenex Luna) designed to withstand low pH[2]. End-capping physically blocks any remaining silanols with trimethylsilyl (TMS) groups.

  • Equilibration: Run the mobile phase (e.g., 60% Buffer : 40% ACN) through the column at 1.0 mL/min for at least 20 column volumes to ensure the silica surface is fully protonated.

  • Analysis: Inject the sample. The combination of the pH 2.5 buffer (neutralizing silanols) and the end-capped stationary phase (steric shielding) will yield a sharp, symmetrical peak (As ≤ 1.1) while preserving the integrity of the methyl ester.

Troubleshooting Workflow

Workflow Start Observe Peak Tailing (As > 1.5) Q1 Inject Neutral Marker Does it tail? Start->Q1 Phys Physical Issue (Dead Volume / Overload) Q1->Phys Yes Chem Chemical Issue (Silanol Interaction) Q1->Chem No FixPhys1 Check Tubing & Fittings Phys->FixPhys1 FixPhys2 Reduce Injection Volume Phys->FixPhys2 FixChem1 Lower pH to 2.5 - 3.0 Chem->FixChem1 FixChem2 Use End-Capped Column Chem->FixChem2 Success Symmetrical Peak Achieved (As ≤ 1.2) FixPhys1->Success FixPhys2->Success FixChem1->Success FixChem2->Success

Step-by-step diagnostic workflow for identifying and resolving HPLC peak tailing.

References

  • GMP Insiders Expert Team. "Peak Tailing In Chromatography: Troubleshooting Basics." GMP Insiders, 29 Dec. 2023.[Link]

  • Axion Labs. "HPLC Peak Tailing." Axion Analytical Labs, 15 Feb. 2022. [Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech Blog, 28 Oct. 2025.[Link]

  • MDPI. "HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma." Molecules, 30 Dec. 2020.[Link]

Sources

Troubleshooting

Overcoming DMSO precipitation with Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate in biological assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing a critical bottleneck: the "DMSO crash." When working with highly hydrophobic mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing a critical bottleneck: the "DMSO crash."

When working with highly hydrophobic molecules like Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate , the sudden transition from a 100% dimethyl sulfoxide (DMSO) stock solution to an aqueous assay buffer causes a rapid shift in the solvent's dielectric constant. This thermodynamic shock forces the benzimidazole derivative out of solution, leading to colloidal aggregation, inaccurate dosing, and false-negative biological readouts 1[1].

This guide provides field-proven, self-validating strategies to maintain the solubility and structural integrity of your compounds during in vitro screening.

Section 1: Troubleshooting FAQs

Q1: Why does Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate precipitate immediately upon addition to my cell culture media? A1: The causality lies in the compound's structure. The benzimidazole core and the propyl/methyl substitutions create a highly lipophilic surface area. When you perform a traditional serial dilution (e.g., pipetting 1 µL of a 10 mM DMSO stock into 99 µL of aqueous media), the localized concentration of water at the droplet interface causes immediate supersaturation and nucleation. Furthermore, if your media is cold, the reduced kinetic energy exacerbates the thermodynamic drive toward crystallization.

Q2: Can I simply increase the final DMSO concentration in my assay to keep the compound soluble? A2: No. While increasing DMSO might thermodynamically favor solubility, it introduces severe biological artifacts. DMSO concentrations above 1% (v/v) are broadly cytotoxic. Even at concentrations as low as 0.25% to 0.5%, DMSO can induce cellular stress, alter membrane permeability, and suppress reactive oxygen species (ROS) or cytokine production in mononuclear cells 2[2]. You must maintain a final DMSO concentration of 0.5%.

Q3: How does acoustic dispensing (Echo technology) prevent precipitation? A3: Acoustic liquid handling uses sound energy to eject picoliter-to-nanoliter droplets of the 100% DMSO stock directly into the final assay volume. By eliminating intermediate aqueous dilution steps, you avoid the compounding error and localized high-concentration gradients that trigger precipitation. The micro-droplets dissolve instantly upon impact with the bulk aqueous phase 3[3].

Section 2: Formulations & Co-Solvent Strategies

When specialized equipment like acoustic dispensers is unavailable, chemical formulation is your best alternative. Below is a synthesized comparison of formulation strategies for benzimidazole esters.

StrategyMechanistic ActionRecommended Conc.ProsCons
HP-β-Cyclodextrin (HP-β-CD) Forms a host-guest inclusion complex; the hydrophobic cavity shields the benzimidazole core while the hydrophilic exterior maintains aqueous solubility.1% to 5% (w/v)Highly biocompatible; significantly enhances solubility without altering compound structure.Can slightly reduce the apparent IC50​ if the compound binds too tightly to the cavity.
Tween-20 / Triton X-100 Non-ionic surfactants that lower interfacial tension and form micelles around the hydrophobic compound.0.01% to 0.1% (v/v)Cheap and widely available; prevents adherence to plastic labware.Can lyse cell membranes or interfere with fluorescence readouts at higher concentrations.
Solvent Bridging (PEG-400) Acts as a polarity bridge between 100% DMSO and 100% aqueous buffer, smoothing the dielectric transition.5% to 10% (v/v)Reduces the thermodynamic shock of dilution.Increases assay viscosity; may impact diffusion rates in enzymatic assays.

Section 3: Experimental Workflows & Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Do not assume your compound is in solution just because you cannot see macroscopic crystals.

Protocol A: Acoustic Dispensing (Direct Dilution) Workflow

Use this method for High-Throughput Screening (HTS) to bypass intermediate aqueous dilutions.

  • Preparation: Dissolve Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate in 100% anhydrous DMSO to create a 10 mM stock. Store in a desiccator to prevent water absorption, which degrades DMSO's solvating power.

  • Centrifugation: Spin the source plate (e.g., Echo Qualified 384-well plate) at 1000 x g for 1 minute to eliminate air bubbles that disrupt acoustic energy transfer.

  • Dispensing: Program the acoustic handler to transfer the compound in 2.5 nL increments directly into the destination plate.

  • Normalization: Backfill all wells with pure DMSO to ensure a uniform final DMSO concentration (e.g., exactly 0.5% across the entire dose-response curve).

  • Buffer Addition: Dispense pre-warmed (37°C) assay buffer or cell suspension into the destination plate. Immediately agitate on a high-speed plate shaker for 30 seconds.

  • Self-Validation Step: Immediately read the plate absorbance at 600 nm ( OD600​ ). A baseline reading identical to your blank confirms the absence of colloidal light-scattering aggregates.

Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

Use this method for benchtop cell-based assays where acoustic dispensing is unavailable.

  • Excipient Prep: Prepare a 10% (w/v) solution of HP-β-CD in your base assay buffer (e.g., PBS, pH 7.4).

  • Stock Prep: Dissolve the compound in 100% DMSO at a high concentration (e.g., 50 mM).

  • Complexation: Slowly titrate the DMSO stock into the HP-β-CD solution drop-by-drop under continuous, vigorous vortexing to achieve an intermediate concentration of 500 µM (1% DMSO).

  • Thermodynamic Equilibration: Incubate the mixture at 37°C for 1 hour. This thermal energy is required to overcome the activation barrier for the compound to enter the cyclodextrin cavity4[4].

  • Final Dilution: Dilute the complexed stock 1:10 into the final cell culture media.

  • Self-Validation Step: Centrifuge the final complex at 10,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS. If the concentration matches your theoretical yield, the complex is stable and fully soluble.

Section 4: Visualizing the Solutions

The following diagrams map the logical relationships and physical workflows required to bypass the DMSO crash.

G cluster_0 Traditional Serial Dilution cluster_1 Acoustic Dispensing (Direct Dilution) A1 100% DMSO Stock (10 mM) A2 Intermediate Aqueous Dilution (High local polarity shift) A1->A2 Pipette transfer A3 Precipitation / Aggregation (False Negatives) A2->A3 Hydrophobic crash B1 100% DMSO Stock (10 mM) B2 Nanoliter Droplet Transfer (Echo Liquid Handler) B1->B2 Acoustic energy B3 Rapid Solubilization in Buffer (Maintained Solubility) B2->B3 Direct to final volume

Figure 1: Mechanistic comparison of traditional pipetting vs. acoustic dispensing in preventing compound precipitation.

G C1 Hydrophobic Compound (Benzimidazole Derivative) C3 Inclusion Complex Formation (Thermodynamically Stable) C1->C3 Co-incubation (37°C) C2 HP-β-Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) C2->C3 Host-Guest interaction C4 Aqueous Assay Buffer (No Precipitation) C3->C4 Aqueous Dilution

Figure 2: Thermodynamic pathway of HP-β-Cyclodextrin inclusion complex formation for hydrophobic shielding.

References

  • Source: researchgate.
  • Source: nih.
  • Source: mdpi.
  • Source: americanlaboratory.

Sources

Reference Data & Comparative Studies

Validation

Target Deconvolution of Novel Benzimidazoles: A Comparison Guide for Validating Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate Targets

Executive Summary Phenotypic screening remains a cornerstone of first-in-class drug discovery, yet it frequently yields highly potent compounds with unknown mechanisms of action (MoA). Methyl 2-methyl-1-propyl-1,3-benzod...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenotypic screening remains a cornerstone of first-in-class drug discovery, yet it frequently yields highly potent compounds with unknown mechanisms of action (MoA). Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate (M2P-BC) is a representative novel benzimidazole derivative that demonstrates potent anti-proliferative effects in cancer models. Historically, benzimidazoles are known to interact with diverse targets, including beta-tubulin[1]. However, unequivocally defining the primary biological target of a novel derivative is a significant bottleneck.

This guide objectively compares the performance of CRISPR Activation (CRISPRa) Screening platforms against traditional RNA interference (shRNA) and Thermal Proteome Profiling (TPP) for target deconvolution. By detailing a self-validating experimental workflow, we demonstrate why CRISPR-based functional genomics is the superior methodology for identifying and validating small molecule targets.

The Challenge of Target Deconvolution: Platform Comparison

Identifying the direct binding target of a cytotoxic compound requires distinguishing the primary molecular interaction from secondary downstream stress responses. Researchers typically choose between genetic perturbation (CRISPR/RNAi) and biophysical affinity methods (TPP).

CRISPR Activation (CRISPRa) Screening

CRISPRa utilizes a catalytically dead Cas9 (dCas9) fused to transcriptional activators (e.g., VP64) to drive the overexpression of target genes[2]. When applied as a positive selection screen, cells overexpressing the direct target of a drug will act as a "molecular sponge," sequestering the inhibitor and conferring resistance. Compared to traditional RNAi, CRISPR screening reduces false-positive rates by approximately 40% and increases the signal-to-noise ratio by 3.2-fold[3].

RNA Interference (shRNA)

shRNA libraries rely on mRNA degradation to knock down gene expression. While historically useful for identifying sensitizing targets, RNAi suffers from incomplete target ablation and high off-target effects driven by microRNA-like seed sequence interactions[4].

Thermal Proteome Profiling (TPP)

TPP is a mass spectrometry-based approach that detects changes in protein thermal stability upon ligand binding[5]. While excellent for proving direct physical engagement, TPP requires high-affinity compounds and struggles to differentiate between functionally relevant targets and benign off-target binding.

Quantitative Platform Comparison
Performance MetricCRISPRa ScreeningshRNA KnockdownThermal Proteome Profiling (TPP)
Primary Mechanism Transcriptional activation (Overexpression)mRNA degradation (Knockdown)Thermal stability shift (Biophysical)
Screening Modality Positive Selection (Resistance)Negative Selection (Sensitization)Direct Binding Assessment
False Positive Rate Low (~40% reduction vs RNAi)[3]High (Seed-sequence off-targets)Moderate (Indirect complex shifts)
Signal-to-Noise Ratio High (Up to 10,000x expression)[2]Low to ModerateModerate
Functional Causality Direct functional link establishedDirect functional link establishedRequires secondary biological assays

Experimental Workflow: Validating M2P-BC Targets via CRISPRa

To identify the target of M2P-BC, we deploy a genome-wide CRISPRa positive selection screen. The causality behind this choice is simple: if M2P-BC induces lethality by inhibiting an essential protein, overexpressing that specific protein will rescue the cell, allowing those specific sgRNAs to highly enrich in the surviving population.

CRISPRa_Workflow A Lentiviral CRISPRa Library B Transduce dCas9-VP64 Cells (MOI < 0.3) A->B Infection C Lethal Dose of M2P-BC B->C Expression D Positive Selection (Survivors) C->D Selection E NGS: Target Overexpression ID D->E Sequencing

Caption: CRISPRa positive selection screen workflow for M2P-BC target deconvolution.

Step-by-Step Methodology
  • Cell Line Engineering: Generate a stable cell line expressing dCas9-VP64. Verify robust transcriptional activation using a control sgRNA targeting a surface marker (e.g., CXCR4) followed by flow cytometry.

  • Library Transduction (Critical Causality Step): Transduce the cells with a pooled lentiviral CRISPRa sgRNA library at a Multiplicity of Infection (MOI) of < 0.3.

    • Expert Insight: Maintaining a low MOI ensures that, governed by Poisson distribution, each cell receives a maximum of one sgRNA. This prevents "passenger" sgRNAs from enriching alongside a genuine resistance-conferring sgRNA, ensuring a high-fidelity signal.

  • Compound Selection: Treat the library-transduced population with M2P-BC at the IC90 concentration (the dose that kills 90% of wild-type cells) for 14 days.

  • Genomic DNA Extraction & NGS: Harvest the surviving cells, extract genomic DNA, and amplify the integrated sgRNA cassettes via PCR. Sequence using an Illumina platform.

  • Bioinformatics: Analyze sgRNA enrichment using the MAGeCK algorithm to identify statistically significant overexpressed targets.

Orthogonal Validation: The Self-Validating System

Assume the CRISPRa screen identifies TUBB3 (Class III β -tubulin) as the primary target of M2P-BC. To achieve absolute scientific integrity, we must build a self-validating experimental loop. Overexpression proves sufficiency for resistance, but we must prove direct functional necessity using CRISPR-Cas9 Homology-Directed Repair (HDR).

MoA_Pathway M M2P-BC (Compound) T TUBB3 (Target Protein) M->T Binds & Inhibits MT Microtubule Polymerization T->MT Disrupts CC Cell Cycle Arrest (G2/M Phase) MT->CC Induces AP Apoptosis CC->AP Triggers

Caption: Proposed mechanism of action for M2P-BC via TUBB3 inhibition.

Step-by-Step Validation Protocol
  • In Silico Docking: Map the putative binding site of M2P-BC on the TUBB3 protein structure. Identify critical binding residues (e.g., Phenylalanine 267).

  • CRISPR HDR Mutagenesis: Design an sgRNA targeting the genomic region of TUBB3 F267. Co-transfect Cas9 Ribonucleoproteins (RNPs) with a single-stranded oligodeoxynucleotide (ssODN) donor template designed to introduce an F267V point mutation.

  • Clonal Isolation & Viability Assay: Isolate homozygous mutant clones. Perform a 72-hour dose-response viability assay (CellTiter-Glo) comparing Wild-Type (WT) cells, CRISPRa-TUBB3 cells, and TUBB3-F267V mutant cells against M2P-BC.

Supporting Experimental Data (Representative)

The following data demonstrates the superior validation capability of CRISPR platforms compared to RNAi controls.

Engineered Cell LineGenetic ModificationM2P-BC IC50 ( μ M)Fold Resistance
Wild-Type (WT) None0.451.0x
shRNA-Control Non-targeting shRNA0.420.9x
TUBB3-CRISPRa Transcriptional Overexpression8.2018.2x
TUBB3-F267V CRISPR HDR Point Mutation> 50.0> 110x

Analysis: While CRISPRa provides a robust 18.2-fold resistance window (confirming the hit from the screen), the CRISPR HDR point mutation renders the cells virtually immune to the compound (>110-fold resistance). Because the only difference in the F267V cell line is a single amino acid in the putative target, this proves unequivocally that M2P-BC toxicity is entirely dependent on binding TUBB3.

Conclusion

When validating the MoA of novel compounds like Methyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate, CRISPR-Cas9 platforms vastly outperform traditional shRNA and standalone proteomic methods. By pairing a CRISPRa genome-wide screen (for high signal-to-noise discovery) with CRISPR HDR mutagenesis (for absolute functional validation), researchers can establish a closed-loop, self-validating system that satisfies the highest standards of preclinical drug development.

References

  • Creative Diagnostics. "CRISPR-Validated Target Druggability for Small Molecule Drugs."
  • National Institutes of Health (PMC).
  • ACS Chemical Biology.
  • ResearchGate. "Benzimidazoles cause lethality by inhibiting the function of Caenorhabditis elegans neuronal beta-tubulin."
  • International Journal of Biological Sciences. "Integrated thermal proteome and thermal proximity co-aggregation profiling identifies ATP6V1C1 as a novel anti-cancer drug target."

Sources

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